
3-Bromochroman-4-one
Descripción general
Descripción
3-Bromochroman-4-one (C₉H₇BrO₂) is a brominated derivative of chroman-4-one, synthesized via copper(II) bromide-mediated bromination of 4-chromanone under reflux conditions . Its crystal structure reveals a half-chair conformation in the pyranone ring, with weak C–H⋯O hydrogen bonds (H⋯O distance: 2.44 Å) and π–π stacking interactions (centroid–centroid distance: 3.9464 Å) stabilizing the supramolecular architecture . The compound serves as a key intermediate in synthesizing natural products like flavanones and homoisoflavanones, and its derivatives exhibit biological activities such as anticancer, antifungal, and anti-inflammatory properties .
Métodos De Preparación
Electrophilic Bromination Using Copper(II) Bromide
Optimization and Mechanistic Insights
The regioselectivity of bromination is attributed to the electron-withdrawing effect of the ketone group, which deactivates the aromatic ring and directs electrophiles to the meta position. Computational studies suggest that the reaction proceeds through a Wheland intermediate, with CuBr₂ facilitating Br⁺ generation and stabilizing the transition state .
A notable variation involves the use of polyphosphoric acid (PPA) as a cyclization agent in precursor synthesis. For instance, J-STAGE researchers synthesized 6-bromochroman-4-one derivatives by brominating phenoxypropanoic acid precursors before cyclization with PPA . While this method targets alternative substitution patterns, it underscores the versatility of bromination strategies in chromanone chemistry.
Alternative Synthetic Routes
Halogen Exchange Reactions
Halogen exchange using bromide salts (e.g., NaBr or KBr) in the presence of oxidizing agents represents another potential route. However, no studies have successfully applied this method to 3-bromochroman-4-one, likely due to competing side reactions and low regioselectivity.
Characterization and Analytical Data
Crystallographic Analysis
X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁/c. Key bond lengths and angles include:
Parameter | Value |
---|---|
Br–C3 bond length | 1.897 Å |
C4=O bond length | 1.214 Å |
O1–C2–C3–Br dihedral | 172.3° |
The half-chair conformation of the chroman ring minimizes steric strain, with the bromine atom occupying an equatorial position .
Spectroscopic Data
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromochroman-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group in the chromanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Yield substituted chromanones with various functional groups.
Reduction Reactions: Produce chroman-4-ol derivatives.
Oxidation Reactions: Result in the formation of chromanone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have shown that 3-bromochroman-4-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the proliferation of breast and lung cancer cells, indicating its potential as an anticancer agent .
- Antifungal Properties : Research indicates that this compound displays antifungal activity against pathogens like Candida albicans, making it a candidate for antifungal drug development .
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit key enzymes related to neurotransmitter metabolism, such as monoamine oxidase (MAO), which is crucial in the treatment of depression and other neurological disorders .
Neuroprotective Agents
Recent studies have highlighted the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases. For example, compounds derived from this scaffold have shown promise in targeting amyloid-beta plaques associated with Alzheimer's disease, suggesting a role in diagnostic imaging .
Antidepressant Activity
The compound's ability to inhibit MAO suggests that it may serve as a basis for developing novel antidepressants. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects on both MAO-A and MAO-B isoforms, which are implicated in mood regulation .
Antioxidant Activity
Given its structural characteristics, this compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress. This activity is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a significant role.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A series of this compound derivatives were synthesized and evaluated for their anticancer properties. The study involved assessing their cytotoxicity against various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Study 2: Neuroimaging Applications
Ganand et al. synthesized (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one derivatives for use as diagnostic imaging agents targeting amyloid-beta plaques in Alzheimer's disease. The study demonstrated high binding affinities (Ki values) to Aβ plaques, suggesting these compounds could be developed for early diagnosis through imaging techniques .
Table 1: Biological Activities of this compound Derivatives
Table 2: Potential Therapeutic Applications
Application Type | Description | Current Status |
---|---|---|
Neuroprotective Agents | Targeting Alzheimer's disease | Preclinical studies |
Antidepressants | MAO inhibition for mood disorders | In vitro evaluations |
Antioxidants | Reducing oxidative stress | Preliminary findings |
Mecanismo De Acción
The mechanism of action of 3-Bromochroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Key Observations :
- Steric Effects : The dimethyl groups in 7-bromo-3,3-dimethylchroman-4-one may hinder nucleophilic substitution reactions, contrasting with the unhindered 3-Bromochroman-4-one .
- Synthetic Challenges : Substitution reactions with this compound often compete with elimination pathways. For example, reactions with 1,2,4-triazole require optimized conditions (e.g., K₂CO₃ in MeCN) to avoid dehydrohalogenation and chromone formation .
Key Observations :
- Substituent Impact : Chlorine in C24H17ClO4 may improve pharmacokinetics compared to bromine, while triazole in 3-azahetaryl derivatives enhances binding to microbial targets .
- Structural-Activity Relationship (SAR) : The bromine atom in this compound facilitates its role as a synthetic intermediate, but its direct biological potency is less documented than its derivatives .
Crystallographic and Spectroscopic Comparisons
Table 3: Crystallographic Data
Key Observations :
Actividad Biológica
3-Bromochroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the chromone family, characterized by a benzopyranone structure. The bromine substitution at the 3-position enhances its reactivity and biological potential. The synthesis typically involves the bromination of chroman-4-one or related precursors, followed by purification through recrystallization or chromatography.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited significant inhibitory effects. For instance, a recent study reported that derivatives of this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 50 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted that this compound derivatives induced apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism was found to involve the activation of caspases and modulation of cell cycle regulators such as p21 and p27, leading to G1 phase arrest .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested various concentrations of this compound against common pathogens. Results indicated that at concentrations above 25 µg/mL, significant bacterial growth inhibition was observed. This suggests potential for development into an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
A study involving MCF-7 breast cancer cells treated with this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed an increase in early apoptotic cells at concentrations as low as 10 µM, making it a candidate for further investigation in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 3-Bromochroman-4-one?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, attempts to synthesize derivatives via nucleophilic substitution with triazoles in DMF or MeCN often result in low yields or side products like chromones due to dehydrohalogenation . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may favor undesired pathways, while MeCN with K₂CO₃ can mitigate side reactions.
- Catalyst/base ratio : Excess base may promote elimination; stoichiometric adjustments are critical.
- Temperature and time : Prolonged reflux in MeCN (24 hours) improves triazolium salt formation (76% yield) .
Parameter | Impact on Yield/Product | Example from Evidence |
---|---|---|
Solvent (DMF) | Low yield (<12%), chromone formation | |
Base (K₂CO₃) | Suppresses elimination |
Q. How can researchers interpret NMR spectral data to confirm the structure of this compound?
Methodological Answer: Key NMR signals include:
- ¹H NMR : δ 4.53–4.65 (H-2a, H-2b, H-3), δ 7.48–7.52 (H-7), δ 7.89 (H-5) .
- ¹³C NMR : δ 185.21 (C-4 ketone), δ 160.65 (C-9 aromatic), δ 45.43 (C-3 brominated) . Cross-validate with coupling constants (e.g., H-5: J = 1.60, 7.92 Hz) and symmetry codes (e.g., -x, -y+1, -z for crystallography) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients to separate brominated products from chromone byproducts.
- Recrystallization : Ethanol/water mixtures improve purity, as evidenced by sharp melting points and single-crystal X-ray diffraction data .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?
Methodological Answer: Contradictions arise from competing pathways (substitution vs. elimination). To address this:
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC-MS to identify intermediates.
- Computational modeling : Compare activation energies for bromine displacement (SN2) versus β-hydrogen elimination .
- Isotopic labeling : Use deuterated solvents (e.g., CD₃CN) to track proton transfer steps in dehydrohalogenation .
Q. What crystallographic parameters validate the molecular geometry of this compound?
Methodological Answer: X-ray diffraction data (R[F² > 2σ(F²)] = 0.025, wR(F²) = 0.061) confirm:
- Bond lengths : C-Br = 1.91 Å, C=O = 1.21 Å.
- Dihedral angles : Chroman ring puckering (5–10°) and bromine’s axial orientation .
- Hydrogen bonding : No significant H-bonding, as H-atoms are constrained to isotropic displacement parameters .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?
Methodological Answer: Discrepancies often stem from solvent effects or impurities. Strategies include:
- Standardized protocols : Use CDCl₃ for NMR and report probe temperatures (e.g., 400 MHz, 25°C) .
- Complementary techniques : Validate with IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
- Peer comparison : Cross-reference with crystallographic databases (e.g., CCDC) to confirm structural assignments .
Q. Data Contradiction and Reproducibility
Q. What steps ensure reproducibility when synthesizing this compound analogs?
Methodological Answer:
- Detailed experimental logs : Document solvent batch, humidity, and catalyst purity.
- Negative controls : Run parallel reactions without base/catalyst to identify side pathways .
- Collaborative validation : Share samples with independent labs for spectral replication (¹H/¹³C NMR, XRD) .
Q. How can researchers reconcile low yields in triazole-substituted derivatives of this compound?
Methodological Answer: Low yields (e.g., 12% in triazole reactions) may arise from steric hindrance or poor nucleophilicity. Solutions include:
- Alternative nucleophiles : Use 1-amino-1,3,4-triazole instead of 1,2,4-triazole to enhance reactivity .
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
Q. Tables of Key Data
Table 1: NMR Assignments for this compound
Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
---|---|---|---|
C-3 | 4.53–4.65 (m) | 45.43 | - |
C-4 | - | 185.21 | Ketone |
C-5 | 7.89 (dd) | 136.74 | Aromatic |
C-7 | 7.48–7.52 (m) | 128.24 | Aromatic |
Data sourced from |
Table 2: Crystallographic Refinement Parameters
Parameter | Value |
---|---|
R[F² > 2σ(F²)] | 0.025 |
wR(F²) | 0.061 |
C-Br bond length | 1.91 Å |
Displacement parameters | Isotropic constrained |
Data sourced from |
Propiedades
IUPAC Name |
3-bromo-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRRZJIVFMSIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.